
6-((4-Formylphenyl)ethynyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Formylphenyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C15H9NO2 and a molecular weight of 235.24 g/mol It is characterized by the presence of both aldehyde and ethynyl functional groups attached to a nicotinaldehyde core structure
Vorbereitungsmethoden
The synthesis of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a halogenated nicotinaldehyde derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
6-((4-Formylphenyl)ethynyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-((4-Formylphenyl)ethynyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-((4-Formylphenyl)ethynyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity . These interactions can modulate various biological pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
6-((4-Formylphenyl)ethynyl)nicotinaldehyde can be compared with other similar compounds, such as:
6-((4-Methylphenyl)ethynyl)nicotinaldehyde:
6-((4-Nitrophenyl)ethynyl)nicotinaldehyde: The presence of a nitro group introduces different electronic properties, influencing the compound’s chemical behavior and biological activity.
6-((4-Hydroxyphenyl)ethynyl)nicotinaldehyde: The hydroxy group can form hydrogen bonds, altering the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C15H9NO2 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
6-[2-(4-formylphenyl)ethynyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H9NO2/c17-10-13-3-1-12(2-4-13)5-7-15-8-6-14(11-18)9-16-15/h1-4,6,8-11H |
InChI-Schlüssel |
IIDRDPYBJZQLMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C#CC2=NC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


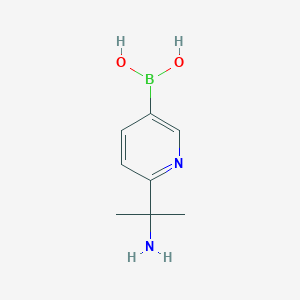

![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
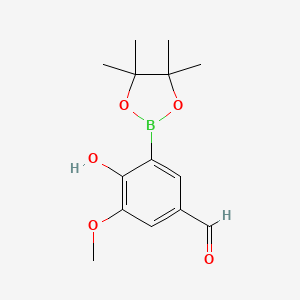
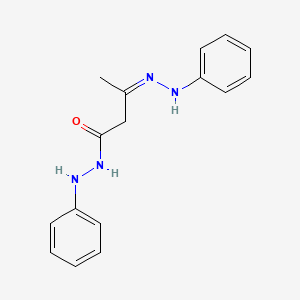
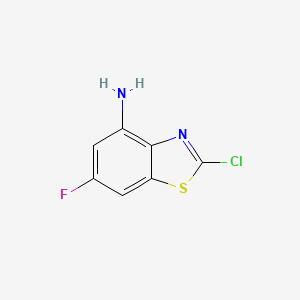
![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
![3-[(2-Hydroxyphenyl)amino]-1-(3-nitrophenyl)propan-1-one](/img/structure/B15052517.png)
![7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15052525.png)
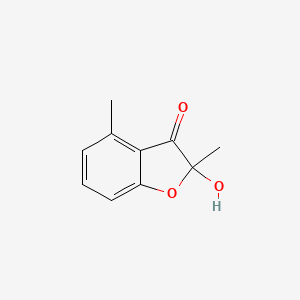
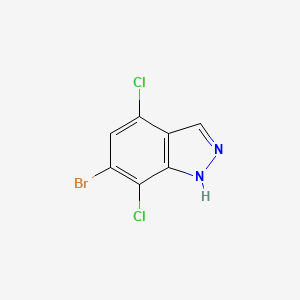
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
